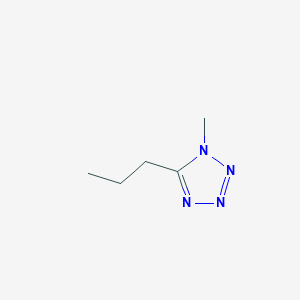

1-methyl-5-propyl-1H-tetrazole

Description

Contextualizing 1-methyl-5-propyl-1H-tetrazole within the Tetrazole Class

Tetrazoles are a significant class of synthetic heterocyclic compounds, each containing a five-membered ring with four nitrogen atoms and one carbon atom. wikipedia.org First synthesized in 1885, these compounds have garnered substantial interest due to their unique chemical properties and diverse applications. researchgate.net

The tetrazole ring is considered to be aromatic, with a stable 6 π-electron system. wikipedia.org A key feature of tetrazoles is their acidic nature, with the pKa of some 5-substituted tetrazoles being comparable to that of carboxylic acids. numberanalytics.com This property has led to their widespread use as bioisosteres for the carboxylic acid group in medicinal chemistry, offering potential improvements in metabolic stability and pharmacokinetic profiles. wikipedia.orgnumberanalytics.com

Research Landscape and Significance of Tetrazoles in Advanced Chemical Sciences

The research landscape for tetrazoles is vibrant and expansive, with applications spanning medicinal chemistry, materials science, and organic synthesis. numberanalytics.comtaylorandfrancis.com Their significance in advanced chemical sciences is underscored by their versatility and the continuous discovery of new properties and applications.

In medicinal chemistry , tetrazole derivatives are integral components of numerous pharmaceutical agents. wikipedia.orgbohrium.com They are found in drugs with a wide range of therapeutic activities, including antihypertensive, antiviral, anticancer, and anti-inflammatory properties. researchgate.netbenthamdirect.combohrium.com For instance, the angiotensin II receptor blockers losartan (B1675146) and candesartan, used to treat high blood pressure, feature a tetrazole ring. wikipedia.org The ability of the tetrazole moiety to act as a bioisosteric replacement for carboxylic acids is a major driver of its use in drug design. bohrium.com

In materials science , the high nitrogen content of tetrazoles makes them precursors to high-energy materials, such as explosives and propellants. bohrium.com The thermal decomposition of tetrazoles can release large volumes of nitrogen gas, a desirable property for energetic applications. Furthermore, tetrazole-containing polymers and metal-organic frameworks (MOFs) are being explored for various applications.

In organic synthesis , tetrazoles serve as versatile intermediates and building blocks. They can participate in a variety of chemical transformations, including N-substitution, cycloaddition, and ring-opening reactions. numberanalytics.com The synthesis of tetrazoles itself is an active area of research, with numerous methods developed to construct the tetrazole ring. Common synthetic routes include the [3+2] cycloaddition of azides with nitriles or isocyanides. benthamdirect.combohrium.com

The ongoing research into tetrazole chemistry continues to uncover novel synthetic methodologies, explore new biological activities, and develop innovative materials. This sustained interest solidifies the position of tetrazoles as a cornerstone of modern heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

90329-55-8 |

|---|---|

Molecular Formula |

C5H10N4 |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

1-methyl-5-propyltetrazole |

InChI |

InChI=1S/C5H10N4/c1-3-4-5-6-7-8-9(5)2/h3-4H2,1-2H3 |

InChI Key |

VBHNDUQLKUVZIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=NN1C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 5 Propyl 1h Tetrazole

Direct Synthetic Pathways to 1-methyl-5-propyl-1H-tetrazole

Direct synthesis of this compound involves the specific assembly of the tetrazole ring with the desired methyl and propyl substituents at the N1 and C5 positions, respectively.

Gold(I)-Catalyzed Cycloaddition Approaches for Alkyl-Substituted Tetrazoles

Gold(I) catalysts have emerged as effective tools for the synthesis of tetrazoles from alkynes. nih.gov These catalysts function as soft Lewis π-acids, activating the unsaturated carbon-carbon bonds of alkynes towards nucleophilic attack. researchgate.net In a notable example, the reaction of 1-pentyne (B49018) with trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of a JohnPhos/gold(I) catalyst and isopropanol (B130326) can yield this compound as a regioisomeric byproduct. nih.gov

The proposed mechanism for this transformation involves several key steps. nih.govresearchgate.net Initially, the gold(I) catalyst activates the alkyne, facilitating a nucleophilic attack by hydrazoic acid (HN₃), which is formed in situ from TMSN₃ and isopropanol. nih.gov This leads to the formation of an alkenyl azide intermediate. nih.gov Subsequent protonation of this intermediate generates an iminodiazonium cation, which can then rearrange. nih.gov The migration of the propyl group leads to the major product, while a competitive migration of the methyl group results in the formation of this compound. nih.gov

| Starting Alkyne | Product(s) | Ratio | Reference |

| 1-Pentyne | 5-methyl-1-propyl-1H-tetrazole and this compound | 10:1 | nih.gov |

| Cyclopropylacetylene | 5-methyl-1-cyclopropyl-1H-tetrazole and 1-methyl-5-cyclopropyl-1H-tetrazole | 1:3 | nih.gov |

Regioselective Considerations in the Formation of this compound

The formation of 1,5-disubstituted tetrazoles often yields a mixture of regioisomers. The regioselectivity of the reaction is influenced by the nature of the substituents and the reaction conditions. In the gold(I)-catalyzed reaction of 1-pentyne, the preferential migration of the larger alkyl group (propyl) leads to the major isomer, but the formation of this compound indicates that the electronic and steric differences between the methyl and propyl groups are not sufficient to achieve complete regiocontrol. nih.gov

The synthesis of 1,5-disubstituted tetrazoles can also be achieved through a one-pot Ugi-azide multicomponent reaction. scielo.org.mx This approach involves the reaction of an amine, an aldehyde, an isocyanide, and an azide source. scielo.org.mx While this method is versatile, the regiochemical outcome depends on the specific reactants used, and the formation of a single isomer is not always guaranteed. The reaction of 5-substituted tetrazoles with alkylating agents can also produce a mixture of 1,5- and 2,5-disubstituted tetrazoles, with the product ratio being influenced by the electronic properties and size of the substituent at the 5-position. nanomedicine-rj.com

Broader Synthetic Principles Applicable to 5-Alkyl-1H-tetrazoles

The synthesis of this compound falls under the broader category of 5-alkyl-1H-tetrazole synthesis. The most fundamental and widely used method for constructing the tetrazole ring is the [3+2] cycloaddition of a nitrile with an azide. nih.govthieme-connect.com

[3+2] Cycloaddition of Nitriles and Azides

The [3+2] cycloaddition reaction between an organonitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃), is a cornerstone of tetrazole synthesis. nih.govacs.org This reaction, often referred to as a "click" reaction, forms the 5-substituted-1H-tetrazole ring system. acs.org The process involves the union of the three nitrogen atoms of the azide with the carbon and nitrogen atoms of the nitrile. nih.gov However, this reaction often requires harsh conditions, such as high temperatures and long reaction times, especially for less reactive aliphatic nitriles. organic-chemistry.orgthieme-connect.com To overcome these limitations, various catalytic systems have been developed. nih.gov

Catalytic Enhancements in Tetrazole Synthesis

Catalysts play a crucial role in promoting the [3+2] cycloaddition reaction by activating the nitrile substrate, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org This activation leads to milder reaction conditions, shorter reaction times, and often higher yields. organic-chemistry.orgthieme-connect.com

A variety of metal-based catalysts have been successfully employed in the synthesis of 5-substituted-1H-tetrazoles. ajgreenchem.com These include salts and complexes of zinc, cobalt, copper, iron, and palladium. acs.orgajgreenchem.comnih.gov

Zinc(II) Salts: Zinc(II) salts, such as zinc chloride (ZnCl₂) and zinc bromide (ZnBr₂), are well-established catalysts for the synthesis of tetrazoles from nitriles and sodium azide. nih.govgoogle.com Density functional theory (DFT) calculations have shown that the coordination of the nitrile to the zinc(II) ion is the key factor in the catalysis. nih.gov This coordination significantly lowers the energy barrier for the nucleophilic attack of the azide ion on the nitrile carbon. nih.gov The use of zinc salts in aliphatic alcohols as solvents has been shown to be an effective protocol, offering mild reaction conditions and good yields for a range of substrates, including deactivated aliphatic nitriles. organic-chemistry.orgthieme-connect.com For aliphatic nitriles, optimal conditions have been found to be 110°C in n-butyl alcohol. organic-chemistry.org

Cobalt(II) Complexes: Cobalt(II) complexes have also emerged as efficient catalysts for the [3+2] cycloaddition of nitriles and sodium azide. acs.orgnih.govnih.gov A cobalt(II) complex with a tetradentate ligand, N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, has demonstrated excellent activity in synthesizing 5-substituted 1H-tetrazoles under homogeneous conditions. acs.orgnih.gov Mechanistic studies have revealed the formation of an intermediate cobalt(II) diazido complex, which itself is catalytically active. acs.orgnih.gov This was the first instance of a cobalt complex being used for this transformation under homogeneous conditions, achieving near-quantitative yields for many substrates. acs.orgnih.gov More recently, a cobalt-nickel nanocatalyst on magnetic mesoporous hollow spheres has also been developed for the efficient synthesis of tetrazoles. rsc.org

| Catalyst System | Typical Substrates | Key Advantages | Reference(s) |

| Zinc(II) Salts | Aromatic and aliphatic nitriles | Cost-effective, readily available, effective for deactivated nitriles | nih.govorganic-chemistry.orgthieme-connect.comgoogle.com |

| Cobalt(II) Complexes | Aromatic and aliphatic nitriles | High efficiency, mild reaction conditions, well-defined mechanistic understanding | acs.orgnih.govnih.govrsc.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone technique for accelerating chemical reactions, and the synthesis of tetrazoles is no exception. Compared to conventional heating methods, microwave irradiation dramatically reduces reaction times, often from many hours to mere minutes, while frequently improving product yields and reducing side products.

The synthesis of 5-propyl-1H-tetrazole from valeronitrile (B87234) and sodium azide can be significantly expedited using microwave heating. These reactions are often performed in the presence of a catalyst to further enhance efficiency. For

Advanced Derivatization and Chemical Modification of 1 Methyl 5 Propyl 1h Tetrazole

Functionalization of the Tetrazole Core

While 1-methyl-5-propyl-1H-tetrazole is already substituted at the N-1 position, the synthesis of analogues with different substituents on the nitrogen atoms is a key derivatization strategy. The functionalization of the tetrazole ring at its nitrogen atoms can significantly influence its biological and chemical properties.

The synthesis of 1,5-disubstituted tetrazoles, such as the target compound, can be achieved through various methods, and creating derivatives with alternative N-substituents is a primary modification strategy. researchgate.net The biological and chemical properties of tetrazoles can be altered by the different substituents attached to the ring. researchgate.net While 5-substituted tetrazoles are recognized as isosteres of carboxylic acids, 1,5-disubstituted tetrazoles are considered cis-amide bond isosteres, which often exhibit enhanced metabolic stability. researchgate.netnih.gov

Modern N-arylation techniques often avoid harsh conditions and the use of potentially hazardous reagents. A metal-free, regioselective N2-arylation of 5-substituted-1H-tetrazoles has been developed using diaryliodonium salts, which is applicable to a wide range of electron-rich and electron-deficient aryl groups. researchgate.net Another approach utilizes a Bu₄NI-catalyzed regioselective N²-alkylation and N²-arylation, employing sources like alkyl diacyl peroxides for primary alkyl groups and aryl diacyl peroxides for aryl groups, proceeding without metal catalysts. organic-chemistry.orgorganic-chemistry.org For the synthesis of 1-aryl substituted tetrazoles, a common method involves the condensation of an aniline (B41778) derivative with triethyl orthoformate and sodium azide (B81097) in refluxing acetic acid. nih.gov Palladium-catalyzed cross-coupling reactions have also been employed for the direct C-H arylation of 1-substituted tetrazoles to form 5-aryltetrazoles. organic-chemistry.org

| Method | Reagents | Target Position | Comments |

| Metal-Free Arylation | Diaryliodonium Salts | N-2 | Regioselective for a wide range of aryl groups. researchgate.net |

| Catalytic Alkylation/Arylation | Bu₄NI, Alkyl/Aryl Peroxides | N-2 | Metal-free conditions. organic-chemistry.orgorganic-chemistry.org |

| Condensation | Aniline, Triethyl Orthoformate, NaN₃ | N-1 | One-step procedure to generate 1-aryl tetrazoles. nih.gov |

C-H Functionalization at the 5-Propyl Side Chain

Direct functionalization of the 5-propyl side chain represents a powerful and atom-economical approach to modify this compound. These methods avoid pre-functionalization steps and allow for the direct introduction of complexity at the carbon atom adjacent to the tetrazole ring.

The functionalization of the α-position of 5-alkyltetrazoles has been a subject of significant research, as it is analogous to the α-functionalization of carboxylic acids. nih.gov While the tetrazole ring is often considered a stable structural motif, its derivatives can be challenging to functionalize directly. nih.gov Early examples of lithiation-substitution at the α-position of N-methyl-5-alkyltetrazoles required pyrophoric reagents like t-BuLi and cryogenic temperatures. nih.gov More recent developments have focused on creating more convenient and industrially applicable protocols. nih.govacs.org For instance, a radical-based intermolecular amination has been shown to functionalize C(sp³)–H bonds, with selectivity influenced by the position relative to other functional groups. rsc.orgrsc.org In some ketone substrates, a marginal preference for functionalization at the alpha-position of the longer alkyl chain was observed. rsc.org

A highly effective strategy for functionalizing the alpha-position of the propyl chain is through directed metalation followed by electrophilic trapping. rsc.org The tetrazole ring itself acts as a directing metalation group (DMG), increasing the kinetic acidity of the adjacent C-H protons on the propyl chain. nih.govorganic-chemistry.org This allows a strong base to selectively deprotonate the alpha-carbon, generating a stabilized carbanion. wikipedia.org This intermediate can then react with a variety of electrophiles to install new functional groups. osi.lvuwindsor.ca

Research on 5-alkyltetrazoles has demonstrated that bases like n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (s-BuLi) are effective for this transformation. nih.gov The choice of base and reaction temperature can significantly impact the yield. For example, in the functionalization of a model 5-alkyltetrazole, s-BuLi at -78 °C provided an excellent yield when acetone (B3395972) was used as the electrophile, whereas n-BuLi required higher temperatures and gave more modest yields with the same electrophile. nih.gov This high-yielding procedure allows for the heterobenzylic C–H functionalization of 5-alkyltetrazoles in up to 97% yield under batch conditions. nih.govrsc.org

The scope of this method has been demonstrated with various electrophiles, as shown in the table below, based on studies with analogous 5-alkyltetrazoles.

| Entry | Base (equiv.) | Temperature (°C) | Electrophile | Product Yield (%) |

| 1 | n-BuLi (1.5) | 0 | Benzophenone | 68 nih.gov |

| 2 | n-BuLi (2.3) | 0 | Benzophenone | 85 nih.gov |

| 3 | n-BuLi (1.5) | 0 | Acetone | 48 nih.gov |

| 4 | s-BuLi (1.5) | -78 | Acetone | 97 nih.gov |

| 5 | n-BuLi (1.5) | -78 | Acetone | No Reaction nih.gov |

Nucleophilic Substitution Reactions Involving this compound Derivatives

Nucleophilic substitution reactions provide a versatile platform for introducing a wide array of functional groups onto the tetrazole scaffold, typically by reacting a derivative of the parent compound that contains a suitable leaving group.

Derivatives of this compound can be synthesized to participate in nucleophilic substitution reactions with thiol-containing nucleophiles, particularly other tetrazole-thiols. A common strategy involves introducing a leaving group, such as a bromine atom, onto the propyl side chain. This functionalized intermediate can then react with a nucleophile like 1-methyl-1H-tetrazole-5-thiol. researchgate.net

For example, a synthetic pathway can involve the thioalkylation of a tetrazole-5-thiol with a dibromoalkane (e.g., 1,3-dibromopropane) to create a reactive intermediate. researchgate.net This intermediate, possessing a terminal bromine atom, serves as an excellent electrophile for subsequent condensation with various nucleophiles, including other tetrazole-thiols, amines, or thiols. researchgate.net This modular approach allows for the construction of complex molecules where two tetrazole moieties are linked via a thio-alkyl chain.

Another important reaction is the nucleophilic ring-opening of epoxides. arkat-usa.org 1-Methyl-1H-tetrazole-5-thiol has been shown to be an effective nucleophile in opening epoxide rings under mild conditions, often quantitatively, to yield β-hydroxy sulfide (B99878) derivatives. arkat-usa.org This method has been applied to the synthesis of various diol-containing tetrazole derivatives. arkat-usa.org Similarly, 1-methyl-1H-tetrazole-5-thiol can react with bicyclic vinyl aziridines in water, leading to the formation of novel thiol-incorporated aminocyclopentitols in excellent yields via an Sₙ2 pathway. mdpi.com

A summary of products from the condensation of a model 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole with various nucleophiles is presented below, illustrating the synthetic possibilities.

| Nucleophile | Product | Yield (%) |

| 1-Ethyl-1H-tetrazole-5-thiol | 1-Benzyl-5-[3-(1-ethyl-1H-tetrazol-5-ylthio)propylthio]-1H-tetrazole | 68 researchgate.net |

| 1-Phenyl-1H-tetrazole-5-thiol | 1-Benzyl-5-[3-(1-phenyl-1H-tetrazol-5-ylthio)propylthio]-1H-tetrazole | 70 researchgate.net |

| 5-Phenyl-4H-1,2,4-triazole-3-thiol | 5-{3-[(1-Benzyl-1H-tetrazol-5-yl)thio]propylthio}-4-phenyl-4H-1,2,4-triazole-3-thiol | 65 researchgate.net |

Epoxide Ring-Opening Reactions

While direct studies on this compound participating in epoxide ring-opening reactions are not extensively documented, the reactivity of the structurally related nucleophile, 1-methyl-1H-tetrazole-5-thiol, serves as an important model. The sulfur nucleophile of this thiol readily participates in the ring-opening of epoxides, a reaction that is fundamental in synthesizing more complex molecules.

Research has demonstrated that 1-methyl-1H-tetrazole-5-thiol can open epoxide rings under mild conditions, typically by stirring in a suitable solvent at room temperature. semanticscholar.org For instance, its reaction with (2-allyloxy)methyloxirane in toluene (B28343) yields the corresponding diol, 1-(2-hydroxyethoxy)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol. semanticscholar.org This synthetic strategy has been successfully applied to various epoxides, consistently producing the desired diol derivatives in good to quantitative yields. semanticscholar.org The reaction proceeds via a nucleophilic attack of the thiol on one of the epoxide's carbon atoms, leading to the cleavage of the C-O bond and the formation of a new carbon-sulfur bond.

A notable application of this reaction is the synthesis of symmetric bis-heterocycles. semanticscholar.org For example, treatment of epichlorohydrin (B41342) with 1-methyl-1H-tetrazole-5-thiol can ultimately yield 1,3-bis[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol. semanticscholar.org The general mechanism for the base-catalyzed opening of an epoxide ring is an SN2 reaction, where the nucleophile attacks the less sterically hindered carbon of the epoxide, resulting in a trans-configured product. libretexts.orgmasterorganicchemistry.com

Table 1: Examples of Epoxide Ring-Opening Reactions with 1-methyl-1H-tetrazole-5-thiol

| Epoxide Reactant | Product | Yield | Reference |

| (2-Allyloxy)methyloxirane | 1-(2-hydroxyethoxy)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol | Good | semanticscholar.org |

| Glycidol | 3-[(1-Methyl-1H-tetrazol-5-yl)thio]propane-1,2-diol | Quantitative | semanticscholar.org |

| Epichlorohydrin-derived epoxide | 1,3-bis[(1-Methyl-1H-tetrazol-5-yl)thio]propan-2-ol | Quantitative | semanticscholar.org |

This table is interactive. Click on the headers to sort the data.

Ring-Modification and Transformation Studies

The tetrazole ring, while generally stable, can undergo specific modifications and transformations, particularly with the assistance of metal catalysts. These reactions are crucial for creating novel heterocyclic structures.

Copper complexes have been shown to facilitate transformations of the tetrazole ring. Research into the interaction between 2-(1H-tetrazol-1-yl)thiazole (tth) and copper(II) chloride in ethanol (B145695) revealed the formation of a complex containing ethyl thiazol-2-ylcarbamimidate. researchgate.net The formation of this product is attributed to a copper-assisted opening of the tetrazole ring, followed by the addition of ethanol to the resulting N-(thiazol-2-yl)cyanamide intermediate. researchgate.net This indicates that under certain conditions, the tetrazole ring can be cleaved and modified in the presence of copper(II) ions.

Studies on the complexation of various 1-R-tetrazoles (where R can be a methyl, ethyl, or butyl group) with cupric chloride have also been conducted, primarily focusing on their coordination modes. orcid.org While these studies emphasize the coordination chemistry, the interaction with copper ions is a prerequisite for potential catalytic transformations. The interaction of 1-R-tetrazole-5-thiols with copper(II) chloride, for example, leads to the formation of crystalline tetrazole complexes, demonstrating a transformation where the thiol group is removed. researchgate.net

A significant transformation involving tetrazole derivatives is the desulfurization of 1-R-tetrazole-5-thiols. This reaction provides a direct synthetic route to 1-R-tetrazoles, such as this compound. The reaction of 1-R-tetrazole-5-thiols (with R = methyl, ethyl, butyl) with copper(II) chloride in solution has been found to yield crystalline complexes of the corresponding 1-R-tetrazole. researchgate.netresearchgate.net

This process represents the first documented instance of desulfurization of tetrazole-5-thiols occurring during complexation with a metal salt. researchgate.netresearchgate.net The proposed mechanism involves an initial oxidation of the tetrazole-5-thiols by copper(II) ions to form bis(tetrazol-5-yl)disulfanes. This intermediate then undergoes a copper-assisted oxidation by atmospheric oxygen, leading to the cleavage of the carbon-sulfur bond and the formation of the desulfurized 1-R-tetrazole product, which coordinates to the copper center. researchgate.netresearchgate.net This method is a novel approach to synthesizing 1-substituted tetrazoles from their 5-thiol precursors. researchgate.net

Table 2: Copper-Assisted Desulfurization of 1-R-Tetrazole-5-thiols

| Starting Material (1-R-tetrazole-5-thiol) | Resulting Ligand in Copper Complex | Reagent | Reference |

| R = Methyl | 1-Methyl-1H-tetrazole | Copper(II) chloride | researchgate.netresearchgate.net |

| R = Ethyl | 1-Ethyl-1H-tetrazole | Copper(II) chloride | researchgate.netresearchgate.net |

| R = Butyl | 1-Butyl-1H-tetrazole | Copper(II) chloride | researchgate.netresearchgate.net |

| R = Phenyl | 1-Phenyl-1H-tetrazole | Copper(II) chloride | researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Spectroscopic and Structural Data for this compound Not Found

Comprehensive searches for experimental and calculated spectroscopic data for the chemical compound this compound have been conducted. Despite searching various scientific databases and literature, specific and verifiable data for its Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectra could not be located.

The required detailed research findings for the following analytical techniques, as specified in the request, are not available in the public domain through the performed searches:

¹H (Proton) NMR Analysis

¹³C (Carbon) NMR Analysis

¹⁴N, ¹⁵N (Nitrogen) NMR Analysis

Two-Dimensional NMR Techniques (e.g., HSQC)

Vibrational Spectroscopy (Infrared and Raman)

Without access to this fundamental spectroscopic data, it is not possible to generate the comprehensive and scientifically accurate article on the "Comprehensive Spectroscopic and Structural Characterization of this compound" as outlined. The creation of data tables and detailed research findings for each specified subsection is therefore unachievable at this time.

Further research in specialized, non-public chemical archives or experimental synthesis and analysis of the compound would be necessary to obtain the required information.

Comprehensive Spectroscopic and Structural Characterization of 1 Methyl 5 Propyl 1h Tetrazole

Advanced Spectroscopic Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a compound's elemental composition. For 1-methyl-5-propyl-1H-tetrazole (molecular formula: C₅H₁₀N₄), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its chemical formula.

In a typical analysis, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺) would be measured to four or more decimal places. This experimental value would then be compared to the calculated theoretical mass.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 127.09782 | N/A | N/A |

| [M+Na]⁺ | 149.07976 | N/A | N/A |

| [M+K]⁺ | 165.05370 | N/A | N/A |

Note: The "Observed m/z" and "Difference (ppm)" columns are marked as "N/A" as no experimental data has been reported in the searched literature.

Solid-State Structural Elucidation

The solid-state structure of a compound provides definitive information about its molecular geometry, conformation, and the arrangement of molecules in the crystal lattice.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. To perform this analysis on this compound, a suitable single crystal would need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the arrangement of atoms within the crystal.

This analysis would confirm the connectivity of the atoms, providing precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the tetrazole ring and the conformation of the propyl and methyl substituents relative to the ring.

The data obtained from X-ray diffraction analysis would be used to generate a detailed crystallographic information file (CIF). This file contains all the parameters describing the crystal structure. Key information, such as the crystal system, space group, and unit cell dimensions, would be determined.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₅H₁₀N₄ |

| Formula weight | 126.16 g/mol |

| Crystal system | N/A |

| Space group | N/A |

| a, b, c (Å) | N/A |

| α, β, γ (°) | N/A |

| Volume (ų) | N/A |

| Z (molecules/unit cell) | N/A |

| Calculated density (g/cm³) | N/A |

Note: All values are marked as "N/A" as no experimental crystallographic data has been reported for this compound in the searched literature.

Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. In the absence of strong hydrogen bond donors, the crystal structure of this compound would likely be governed by weaker interactions such as C-H···N hydrogen bonds, dipole-dipole interactions involving the polar tetrazole ring, and van der Waals forces between the propyl chains. The analysis might also explore potential π-π stacking interactions between the tetrazole rings of adjacent molecules, which is a common feature in the crystal structures of aromatic and heteroaromatic compounds.

Theoretical and Computational Investigations of 1 Methyl 5 Propyl 1h Tetrazole

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 1-methyl-5-propyl-1H-tetrazole. These calculations provide a fundamental understanding of its behavior at the atomic level.

Molecular Geometry Optimization and Conformational Analysis

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, identifies the lowest energy conformation of the molecule. For this compound, a key aspect of its structure is the rotational flexibility of the propyl group attached to the tetrazole ring.

| Parameter | 5-vinyl-1H-tetrazole (Calculated) mdpi.com | 5-vinyl-1H-tetrazole (Experimental) mdpi.com |

| Bond Lengths (Å) | ||

| N1-N2 | 1.363 | 1.346 |

| N2-N3 | 1.298 | 1.303 |

| N3-N4 | 1.365 | 1.348 |

| N4-C5 | 1.332 | 1.333 |

| C5-N1 | 1.346 | 1.341 |

| Bond Angles (°) | ||

| N1-N2-N3 | 109.1 | 108.7 |

| N2-N3-N4 | 105.7 | 106.1 |

| N3-N4-C5 | 109.9 | 109.7 |

| N4-C5-N1 | 104.2 | 104.9 |

| C5-N1-N2 | 111.1 | 110.6 |

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation.

Vibrational Frequencies (IR Spectroscopy): Theoretical frequency calculations can predict the positions of absorption bands in the infrared spectrum of this compound. These calculations help in assigning specific vibrational modes to the observed experimental peaks. For substituted tetrazoles, characteristic vibrations include N-N stretching, C-N stretching, and ring deformation modes. researchgate.net The calculated vibrational properties should correspond to a potential energy minimum, indicated by the absence of imaginary frequencies. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, it is possible to estimate their chemical shifts. These theoretical values are crucial for assigning the signals in experimentally recorded NMR spectra to specific atoms in the molecule, such as the protons and carbons of the methyl and propyl groups, and the carbon of the tetrazole ring. researchgate.netmdpi.com For instance, in a related compound, (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol, the methyl group protons attached to the tetrazole ring were observed as a singlet at 3.96 ppm in the ¹H-NMR spectrum. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) for (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol mdpi.com |

| ¹H (methyl group on tetrazole) | 3.96 (s) |

| ¹³C (tetrazole ring carbon) | 153.32 |

| ¹³C (methyl group on tetrazole) | 33.87 |

Tautomeric Equilibrium and Isomerization Pathways

For tetrazoles, the possibility of tautomerism is a critical consideration. While this compound has a methyl group on a nitrogen atom, preventing the most common 1H-2H tautomerism seen in N-unsubstituted tetrazoles, the concept is central to understanding tetrazole chemistry. mdpi.comunlp.edu.ar In N-unsubstituted tetrazoles, the 1H-tautomer is generally more stable in solution, while the 2H-form can be more stable in the gas phase. mdpi.com

Computational studies can quantify the relative energies of different isomers. For this compound, the primary isomers would be the 1-methyl and 2-methyl derivatives. DFT calculations can predict the relative stability of these isomers. For instance, studies on 5-vinyltetrazole have shown that the 1H-form is energetically favored over the 4H-form. mdpi.com Similar calculations for the methylpropyl derivative would elucidate the energetic preference between the 1-methyl and 2-methyl isomers, providing insight into which form is likely to be predominant.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry offers a powerful lens through which to view the intricate details of chemical reactions, including the synthesis of the tetrazole ring and its subsequent derivatization.

Elucidation of Reaction Pathways and Transition States in Tetrazole Synthesis

The most common route to 5-substituted tetrazoles is the [2+3] cycloaddition of an azide (B81097) to a nitrile. acs.orgresearchgate.net Computational studies, particularly using DFT, have been pivotal in debating the mechanism of this reaction. acs.org It has been proposed that the reaction does not always proceed through a direct concerted cycloaddition. acs.org

Instead, calculations suggest a stepwise mechanism may be at play, especially when a proton source is available. acs.org This involves the activation of the nitrile, followed by the formation of an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. acs.org The stability of this intermediate is influenced by the electronic nature of the substituent on the nitrile. acs.org Computational methods can map out the entire reaction coordinate, identifying the structures of intermediates and transition states and calculating their relative energies. This provides a detailed, step-by-step picture of how this compound could be formed from the corresponding nitrile and an azide source.

Mechanistic Insights into Derivatization Reactions

Computational methods also provide valuable insights into reactions that derivatize the pre-formed tetrazole ring. acs.org For example, understanding the regioselectivity of alkylation reactions on a tetrazole is a key challenge that can be addressed computationally. While the nitrogen of this compound is already substituted, studying the derivatization of related tetrazoles can provide transferable knowledge.

DFT calculations can be used to model the reaction pathways for the introduction of various functional groups onto the tetrazole ring or the propyl substituent. By comparing the activation energies for different potential reaction pathways, it is possible to predict the most likely product. These mechanistic studies are crucial for designing synthetic routes to novel tetrazole derivatives with desired properties.

Advanced Computational Modeling

Advanced computational modeling provides deep insights into the molecular behavior and interaction landscape of chemical compounds, elucidating properties that are often difficult to probe experimentally.

Molecular Dynamics (MD) simulations are a powerful computational method used to model the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of this compound in various environments (e.g., in a crystal lattice or in solution).

Non-covalent interactions are the dominant forces governing the assembly of molecules in the solid state. Hirshfeld surface analysis is a modern graphical tool used to visualize and quantify these intermolecular interactions within a crystal structure. nih.govmdpi.com The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the sum of spherical atomic densities for the molecule) dominates the electron density of the pro-crystal (the sum of all pro-molecules in the crystal).

This surface can be color-mapped to display various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. mdpi.com A further breakdown of the Hirshfeld surface generates two-dimensional "fingerprint plots," which summarize all intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. nih.gov

For this compound, a Hirshfeld analysis would reveal the nature and relative importance of its intermolecular contacts. Based on analyses of other substituted tetrazoles, the primary interactions would likely involve hydrogen bonds and van der Waals forces. The most significant contributions to the crystal packing are expected to come from H···H, N···H/H···N, and C···H/H···C contacts. nih.govmdpi.com The presence of the propyl chain would likely result in a significant percentage of H···H contacts.

Table 1: Illustrative Hirshfeld Surface Interaction Contributions for a Substituted Tetrazole. This table presents typical percentage contributions of various intermolecular contacts derived from Hirshfeld analyses of related tetrazole compounds and serves as an example of what could be expected for this compound.

| Intermolecular Contact | Typical Percentage Contribution (%) |

| H···H | 40 - 55% |

| N···H / H···N | 15 - 25% |

| C···H / H···C | 8 - 15% |

| C···N / N···C | 3 - 7% |

| C···C | 2 - 5% |

| N···N | 1 - 3% |

Thermochemical Calculations

Thermochemical properties, such as the enthalpy of formation and heat of combustion, are fundamental to understanding the energy content and stability of a compound. These values are particularly crucial for nitrogen-rich heterocycles like tetrazoles, which are often investigated as potential energetic materials. acs.org

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For tetrazoles, this value is typically positive and large, indicating that the molecule is thermodynamically unstable relative to its elements (N2, C, H2), a key characteristic of high-energy materials. researchgate.net

The determination of ΔfH° can be achieved through two primary routes:

Experimental: The enthalpy of formation is calculated indirectly from the experimentally measured energy of combustion (determined via bomb calorimetry) by applying Hess's Law. researchgate.netacs.org

Computational: High-level quantum chemical methods, such as Gaussian-3 (G3) or CBS-APNO, can accurately predict gas-phase enthalpies of formation. acs.orgacs.org Solid-phase values can then be estimated by subtracting the calculated enthalpy of sublimation.

While the specific ΔfH° for this compound is not published, calculations for related compounds provide valuable context.

Table 2: Calculated Standard Enthalpies of Formation for 1H-Tetrazole and Related Compounds.

| Compound | Formula | Method | Standard Enthalpy of Formation (kJ/mol) | Reference |

| 1H-Tetrazole | CH₂N₄ | G3 | +338.9 | acs.org |

| 1H-Tetrazole | CH₂N₄ | Experimental/Calculated | +237 | researchgate.net |

| 5-Methyl-1H-tetrazole | C₂H₄N₄ | - | Value not available | |

| 1-Methyl-5-nitriminotetrazole Salts | - | From Heat of Combustion | Strongly Endothermic | acs.org |

The heat of combustion (ΔcH°) is the energy released when a compound undergoes complete combustion with oxygen. It is a critical experimental value for thermochemical analysis. For nitrogen-containing compounds, this is typically measured using an oxygen bomb calorimeter. acs.org The combustion reaction for this compound would be:

C₅H₁₀N₄(s) + 7.5 O₂(g) → 5 CO₂(g) + 5 H₂O(l) + 2 N₂(g)

The experimentally determined energy of combustion allows for the calculation of the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation. researchgate.net Studies on various tetrazole derivatives have utilized bomb calorimetry to obtain these essential thermochemical data. acs.orgacs.orgacs.org

Table 3: Experimental Heats of Combustion for Energetic Salts of a Tetrazole Derivative. This table shows data for salts of 1,5-diamino-1H-tetrazole to illustrate typical values obtained through bomb calorimetry.

| Compound | Formula | Heat of Combustion (cal/g) | Reference |

| [H₂DAT][NO₃] (7b) | CH₅N₇O₃ | -2456 | acs.org |

| [H₂DAT][N(NO₂)₂] (7c) | CH₄N₈O₄ | -2135 | acs.org |

| [H₂DAT][N₃] (7d) | CH₅N₇ | -3594 | acs.org |

Coordination Chemistry of 1 Methyl 5 Propyl 1h Tetrazole As a Ligand

Ligand Properties and Coordination Modes of Alkyl Tetrazoles

Alkyl tetrazoles, including 1-methyl-5-propyl-1H-tetrazole, are intriguing ligands in coordination chemistry due to the presence of multiple nitrogen atoms within the tetrazole ring, offering various potential coordination sites. The substitution pattern on the tetrazole ring, particularly the presence of an alkyl group at the N1 position, significantly influences the ligand's electronic properties and steric profile, which in turn dictate its coordination behavior.

The tetrazole ring is a robust, nitrogen-rich heterocycle. core.ac.uk In 1-substituted tetrazoles, the nitrogen atom at the 4-position (N4) is generally the most basic and, consequently, the most common coordination site. arkat-usa.org This is attributed to its higher electron density compared to the other nitrogen atoms in the ring. Coordination through the N4 atom allows the tetrazole to act as a monodentate ligand, bridging between metal centers to form coordination polymers or coordinating to a single metal ion in a terminal fashion.

While N4 coordination is predominant, other coordination modes are also possible, influenced by factors such as the nature of the metal ion, the counter-anion, and the steric hindrance imposed by the substituents on the tetrazole ring. For instance, some tetrazole derivatives can act as bidentate or bridging ligands, coordinating through multiple nitrogen atoms. In the case of 1,5-disubstituted tetrazoles, coordination primarily occurs through the N4 atom. arkat-usa.org

The alkyl substituent at the N1 position, such as the methyl group in this compound, and the propyl group at the C5 position, can influence the ligand's properties. The propyl group, being an electron-donating group, can subtly affect the basicity of the tetrazole nitrogen atoms. Furthermore, the size and conformation of the alkyl groups can introduce steric constraints that favor certain coordination geometries and influence the packing of the resulting complexes in the solid state. For example, studies on copper(II) azide (B81097) complexes with 1-alkyl-5H-tetrazoles (where the alkyl group is methyl, ethyl, or propyl) have shown that the length of the alkyl chain can tune the properties of the resulting energetic coordination compounds. d-nb.info

Table 1: Common Coordination Modes of 1-Alkyl-5-Substituted Tetrazoles

| Coordination Mode | Description | Key Nitrogen Atom(s) Involved | Example Metal Ions |

| Monodentate | The ligand binds to a single metal center through one nitrogen atom. | N4 | Cu(II), Fe(II), Zn(II) |

| Bridging | The ligand links two or more metal centers. | N4, and potentially others | Ag(I), Cu(I) |

Synthesis and Characterization of Metal Complexes Incorporating Tetrazole Ligands

The synthesis of metal complexes with tetrazole ligands, including those with this compound, typically involves the reaction of a metal salt with the pre-synthesized tetrazole ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and dimensionality.

A notable synthetic route to obtain this compound itself is through a gold-catalyzed reaction of 1-pentyne (B49018) with an azide source. nih.gov This method provides a direct pathway to this specific isomer. Once the ligand is synthesized, it can be reacted with various metal salts to form coordination complexes. For instance, energetic coordination compounds of 1-propyl-5H-tetrazole have been synthesized with 3d transition metals like Mn²⁺, Fe²⁺, Cu²⁺, and Zn²⁺ in the presence of oxidizing anions such as nitrates and perchlorates. acs.org These reactions are often carried out in solution, from which the resulting complex precipitates or is crystallized.

The characterization of these metal complexes is crucial to determine their structure, composition, and properties. A combination of analytical techniques is typically employed:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and the complex. Changes in the vibrational frequencies of the tetrazole ring upon coordination to a metal ion can provide evidence of complex formation and indicate the mode of coordination.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the complex, which helps to confirm the empirical formula of the synthesized compound. wiley.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not always applicable to paramagnetic complexes, NMR spectroscopy (¹H, ¹³C) is a powerful tool for characterizing diamagnetic complexes in solution. It provides detailed information about the structure and environment of the ligand within the complex.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to identify decomposition pathways. acs.org

Table 2: Characterization Techniques for Metal-Tetrazole Complexes

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Molecular and crystal structure, bond parameters, coordination geometry. wiley.comrsc.org |

| Infrared (IR) Spectroscopy | Identification of functional groups, evidence of coordination. wiley.comrsc.org |

| Elemental Analysis | Determination of elemental composition and empirical formula. wiley.comrsc.org |

| NMR Spectroscopy | Structural information of diamagnetic complexes in solution. |

| Thermal Analysis (TGA/DSC) | Thermal stability and decomposition behavior. acs.org |

Investigation of Electronic Structure and Bonding in Coordination Compounds

The electronic structure and the nature of the metal-ligand bonding in coordination compounds containing tetrazole ligands are fundamental to understanding their physical and chemical properties. Theoretical methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating these aspects. acs.org

The bonding in metal-tetrazole complexes primarily involves the donation of a lone pair of electrons from a nitrogen atom of the tetrazole ring to a vacant orbital of the metal ion, forming a coordinate covalent bond. As mentioned, the N4 atom is the most common donor site in 1-substituted tetrazoles. The strength and nature of this bond depend on several factors, including the Lewis acidity of the metal ion and the basicity of the tetrazole nitrogen.

DFT calculations can provide detailed insights into the electronic structure of these complexes. For instance, calculations can determine the energies and compositions of the molecular orbitals (MOs), which helps to understand the nature of the frontier orbitals (HOMO and LUMO) and the metal-ligand interactions. In many transition metal complexes, the HOMO is often localized on the metal d-orbitals, while the LUMO may be centered on the ligand's π* orbitals or metal-based orbitals, depending on the specific system.

Studies on Fe(II) complexes with tetrazole ligands have shown that these systems can exhibit spin-crossover (SCO) behavior, where the spin state of the iron center changes in response to external stimuli like temperature or pressure. This phenomenon is a direct consequence of the electronic structure of the complex and the ligand field strength exerted by the tetrazole ligands. DFT calculations have been employed to study the energy difference between the high-spin and low-spin states and to understand the geometric and electronic changes that accompany the spin transition.

Furthermore, computational studies can elucidate the charge distribution within the complex, providing information about the degree of covalency in the metal-ligand bond. The interaction between the metal d-orbitals and the nitrogen p-orbitals of the tetrazole ring leads to the formation of bonding and antibonding molecular orbitals. The energy splitting of these orbitals determines the ligand field strength and influences the electronic and magnetic properties of the complex. While specific DFT studies on this compound complexes are not widely available, the principles derived from studies on similar alkyl tetrazole complexes provide a solid framework for understanding their electronic structure and bonding. acs.org

Table 3: Theoretical Methods in the Study of Metal-Tetrazole Complexes

| Theoretical Method | Application | Key Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and charge distribution. acs.org | Understanding of metal-ligand bonding, prediction of spectroscopic properties, and analysis of reaction mechanisms. |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and UV-Vis spectra. | Interpretation of electronic transitions and photophysical properties. |

Exploration of 1 Methyl 5 Propyl 1h Tetrazole in Advanced Material Science Applications

Role in High-Nitrogen Compound Development

There is no available scientific literature or published research data detailing the synthesis, characterization, or evaluation of 1-methyl-5-propyl-1H-tetrazole specifically for its role in high-nitrogen compound development. High-nitrogen compounds are sought after for their potential as energetic materials, as they tend to release large amounts of energy and produce dinitrogen gas upon decomposition. researchgate.netat.ua

Research in this area has instead focused on other derivatives such as 1-methyl-5H-tetrazole, 1-propyl-5H-tetrazole, and various amino, nitro, and azido-substituted tetrazoles to create energetic salts and coordination complexes. acs.orgnih.govacs.orgsci-hub.boxnih.gov However, specific studies concerning the energetic properties, heat of formation, density, or detonation performance of this compound are not present in the available body of work. Consequently, no data tables on its performance or properties as a high-nitrogen compound can be generated.

Q & A

Q. Why do crystallographic data sometimes conflict with spectroscopic assignments?

- Methodology : Crystallography captures the solid-state structure, whereas NMR reflects solution dynamics. For flexible substituents (e.g., propyl groups), use Hirshfeld surface analysis to assess packing effects . Re-refine X-ray data with SHELXL to confirm bond lengths/angles.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.